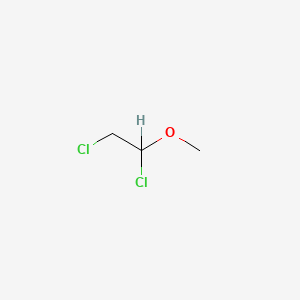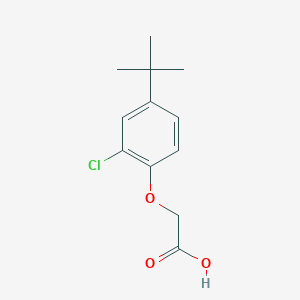
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester, also known as tert-butyl malonate, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, mono(1,1-dimethylethyl) ester often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and tert-butyl alcohol.
Alkylation: The compound can undergo alkylation reactions at the methylene group between the two carbonyl groups, forming substituted malonates.
Decarboxylation: Upon heating, the compound can decarboxylate to form tert-butyl acetate and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Alkylation: Requires strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and tert-butyl alcohol.
Alkylation: Substituted malonates.
Decarboxylation: Tert-butyl acetate and carbon dioxide.
Applications De Recherche Scientifique
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug intermediates.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester involves its reactivity as an ester and its ability to undergo nucleophilic substitution and decarboxylation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, where both hydrogen atoms are replaced by methyl groups.
Diethyl malonate: An ester of malonic acid with ethyl groups replacing the hydrogen atoms.
Methyl tert-butyl malonate: Similar to propanedioic acid, mono(1,1-dimethylethyl) ester but with one methyl group and one tert-butyl group.
Uniqueness
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C7H11O4- |
|---|---|
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)/p-1 |
Clé InChI |
NGGGZUAEOKRHMA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)

![Tert-butyl 3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8791913.png)

![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)

